molecular formula C21H22N4O2S B2782706 2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 627048-13-9

2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No.: B2782706
CAS No.: 627048-13-9
M. Wt: 394.49
InChI Key: WEEJEADAYPXFQV-UHFFFAOYSA-N
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Description

2-(Allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by a unique structure featuring a quinoline backbone, a pyridine ring, and an allylthio group. Due to its distinct configuration, it has attracted significant interest in medicinal chemistry, particularly for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione typically involves multi-step organic reactions.

  • Step 1: : Synthesis of the quinoline core via cyclization reactions involving appropriate precursors like aniline derivatives and aldehydes.

  • Step 2: : Introduction of the pyridine ring through coupling reactions, often using palladium-catalyzed cross-coupling techniques.

  • Step 3: : Incorporation of the allylthio group, typically via nucleophilic substitution or addition reactions, using suitable allylthiol derivatives.

  • Step 4: : Final modifications to introduce dimethyl groups and finalize the tetrahydropyrimido structure.

Industrial Production Methods

For large-scale industrial production, optimization of reaction conditions is crucial. Catalysts like palladium or copper, solvents such as ethanol or dichloromethane, and controlled temperature and pressure conditions are often employed. Continuous flow reactors may be used to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions using reagents like hydrogen peroxide or potassium permanganate, resulting in the formation of sulfoxides or sulfones.

  • Reduction: : Can be reduced using hydrogen gas in the presence of palladium on carbon, leading to the removal of double bonds or reduction of nitro groups if present.

  • Substitution: : The allylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.

  • Reduction: : Hydrogen gas, palladium on carbon, mild temperature.

  • Substitution: : Nucleophiles such as halides, under basic or neutral conditions.

Major Products Formed

  • Oxidation Products: : Sulfoxides, sulfones.

  • Reduction Products: : Saturated compounds, amines.

  • Substitution Products: : Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

2-(Allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione has been explored for various applications:

  • Medicinal Chemistry: : Potential applications in drug design due to its biological activity against certain pathogens or diseases. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

  • Chemistry: : Used as a precursor for synthesizing other complex molecules, useful in organic synthesis and combinatorial chemistry.

  • Biology: : Investigated for its role in modulating biological pathways, interactions with enzymes, and potential as a biochemical tool.

  • Industry: : Potential use in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione involves interaction with molecular targets such as enzymes or receptors. Its biological effects are mediated through pathways involving inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes. Detailed studies are required to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

Unique Features

Compared to other quinoline and pyridine derivatives, 2-(allylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione stands out due to its allylthio group and specific structural configuration, which may confer unique biological and chemical properties.

List of Similar Compounds

  • 2-(Methylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

  • 2-(Ethylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

  • 2-(Benzylthio)-8,8-dimethyl-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Each of these compounds has variations in the alkylthio group, which can lead to differences in reactivity and biological activity, allowing for comparative studies in medicinal and industrial research.

Properties

IUPAC Name

8,8-dimethyl-2-prop-2-enylsulfanyl-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-4-8-28-20-24-18-17(19(27)25-20)15(12-6-5-7-22-11-12)16-13(23-18)9-21(2,3)10-14(16)26/h4-7,11,15H,1,8-10H2,2-3H3,(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEEJEADAYPXFQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC=C)C4=CN=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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